molecular formula C16H14O4 B054445 Methyl 4-[(4-formylphenoxy)methyl]benzoate CAS No. 124663-30-5

Methyl 4-[(4-formylphenoxy)methyl]benzoate

Cat. No. B054445
Key on ui cas rn: 124663-30-5
M. Wt: 270.28 g/mol
InChI Key: QCMBUFDXULESGG-UHFFFAOYSA-N
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Patent
US09199980B2

Procedure details

To a suspension of 4-hydroxybenzaldehyde (244.2 mg, 2 mmol) and cesium carbonate (445 mg, 1.36 mmol) in anhydrous DMF (8 mL) was added methyl-4-(bromomethyl)benzoate (481 mg, 2.1 mmol). The resulting mixture was stirred for 24 hours at room temperature, after which time the mixture was concentrated under reduced pressure. The resulting crude was partitioned between dichloromethane (30 mL) and water (10 mL). The mixture was filtered through a phase separator, washed with dichloromethane and the solvent was removed in vacuo to yield the title compound as an off-white solid (520 mg, 96%).
Quantity
244.2 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
445 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
481 mg
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[Cs+].[Cs+].[CH3:16][O:17][C:18](=[O:27])[C:19]1[CH:24]=[CH:23][C:22]([CH2:25]Br)=[CH:21][CH:20]=1>CN(C=O)C>[CH:6]([C:5]1[CH:8]=[CH:9][C:2]([O:1][CH2:25][C:22]2[CH:23]=[CH:24][C:19]([C:18]([O:17][CH3:16])=[O:27])=[CH:20][CH:21]=2)=[CH:3][CH:4]=1)=[O:7] |f:1.2.3|

Inputs

Step One
Name
Quantity
244.2 mg
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
cesium carbonate
Quantity
445 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
481 mg
Type
reactant
Smiles
COC(C1=CC=C(C=C1)CBr)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
after which time the mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude was partitioned between dichloromethane (30 mL) and water (10 mL)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a phase separator
WASH
Type
WASH
Details
washed with dichloromethane
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(=O)C1=CC=C(OCC2=CC=C(C(=O)OC)C=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 520 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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